molecular formula C22H22ClNO5 B5085423 ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate

ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate

Cat. No. B5085423
M. Wt: 415.9 g/mol
InChI Key: XLOQEPZGKLBDON-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a cyanoacrylate ester, which is commonly used in the synthesis of adhesives and coatings. However, recent studies have shown that ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate has various other applications in scientific research.

Mechanism of Action

The mechanism of action of ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate involves the formation of a covalent bond with thiol-containing biomolecules, which leads to the formation of a fluorescent adduct. This reaction is highly specific and can be used for the detection of thiol-containing biomolecules in complex biological matrices.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate are not well known. However, studies have shown that this compound has low toxicity and does not cause significant adverse effects in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The major advantage of ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate is its high specificity for thiol-containing biomolecules, which makes it an ideal fluorescent probe for the detection of these molecules in complex biological matrices. However, the major limitation of this compound is its relatively low quantum yield, which limits its sensitivity for the detection of low-abundance thiol-containing biomolecules.

Future Directions

The potential applications of ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate in scientific research are vast. Some of the future directions for research in this area include the development of more sensitive probes for the detection of low-abundance thiol-containing biomolecules, the synthesis of fluorescent nanoparticles for targeted drug delivery, and the development of novel imaging techniques for the detection of thiol-containing biomolecules in vivo.
Conclusion:
In conclusion, ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate is a chemical compound that has potential applications in various areas of scientific research. Its high specificity for thiol-containing biomolecules makes it an ideal fluorescent probe for the detection of these molecules in complex biological matrices. However, further research is needed to explore its potential applications in other areas and to develop more sensitive probes for the detection of low-abundance thiol-containing biomolecules.

Synthesis Methods

The synthesis of ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate involves the reaction of ethyl cyanoacetate with 3-chloro-5-methoxy-4-(2-(2-methylphenoxy)ethoxy)benzaldehyde in the presence of a base catalyst. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the aldehyde to form the desired cyanoacrylate ester.

Scientific Research Applications

Ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate has been widely used in scientific research due to its potential applications in various areas. One of the major applications of this compound is in the field of biochemistry, where it is used as a fluorescent probe for the detection of thiol-containing biomolecules. It has also been used in the synthesis of fluorescent nanoparticles for biomedical imaging.

properties

IUPAC Name

ethyl (E)-3-[3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]-2-cyanoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO5/c1-4-27-22(25)17(14-24)11-16-12-18(23)21(20(13-16)26-3)29-10-9-28-19-8-6-5-7-15(19)2/h5-8,11-13H,4,9-10H2,1-3H3/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOQEPZGKLBDON-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C(=C1)Cl)OCCOC2=CC=CC=C2C)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=C(C(=C1)Cl)OCCOC2=CC=CC=C2C)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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